

A Comparative Guide to the Structural Landscape of Bromo-Indazol-Amine Derivatives

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Compound of Interest

Compound Name: **3-Bromo-1H-indazol-7-amine**

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystal structure of a key bromo-indazol-amine derivative, offering insights into its molecular geometry and intermolecular interactions. While crystallographic data for a broad range of these derivatives remains limited in publicly accessible databases, this guide presents a detailed examination of a representative structure and contrasts synthetic methodologies for related compounds, providing a valuable resource for further research and development.

Case Study: X-ray Crystal Structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

A detailed X-ray crystal structure has been determined for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a derivative of 5-bromo-1H-indazol-3-amine. The crystallographic data provides valuable insights into the molecular conformation and packing of this class of compounds.

The pyrazole and benzene rings of the indazole core are nearly co-planar, with a dihedral angle of 2.36 (5)°.^{[1][2]} In the crystal lattice, molecules form inversion dimers through pairwise N—H···N hydrogen bonds, creating R22(8) loops.^{[1][2]} These dimers are further interconnected into a three-dimensional network by weak aromatic π—π stacking interactions, with a centroid—centroid separation of 3.7394 (6) Å, as well as C—H···O and C—H···Br hydrogen bonds.^{[1][2]}

Crystallographic Data Summary

Parameter	tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Chemical Formula	C ₁₂ H ₁₄ BrN ₃ O ₂
CCDC Number	2094667
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.1234 (2)
b (Å)	12.3456 (3)
c (Å)	11.4567 (3)
α (°)	90
β (°)	109.876 (1)
γ (°)	90
Volume (Å ³)	1345.67 (5)
Z	4
Dihedral Angle (pyrazole/benzene)	2.36 (5)° ^{[1][2]}
Key Interactions	N—H···N hydrogen bonds, π—π stacking, C—H···O, C—H···Br

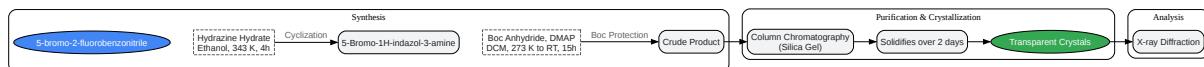
Experimental Protocols

Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in 20 ml of ethanol, hydrazine hydrate (99%, 10.0 mmol) was added. The mixture was heated in a sealed tube at 343 K for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was concentrated to dryness. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles.^[1]

Synthesis and Crystallization of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in 40 ml of dichloromethane, 4-Dimethylaminopyridine (DMAP, 5.0 mmol) was added. The reaction mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The mixture was then slowly warmed to room temperature and stirred for 15 hours, with the reaction progress monitored by TLC. Following the reaction, the mixture was diluted with 50 ml of dichloromethane and washed with water and brine (25 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (20–30% ethyl acetate in hexane). This process afforded a gummy solid which solidified into transparent crystals suitable for X-ray diffraction after 2 days. [1][2]



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Synthesis and Crystallization Workflow

Comparative Discussion of Synthetic Strategies

While a direct comparison of multiple crystal structures is not yet possible with the available data, a comparison of synthetic routes to different bromo-indazol-amine derivatives highlights the chemical diversity and challenges in this field.

Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine:

A notable example is the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir.[3] One approach involves a two-step sequence starting from 2,6-dichlorobenzonitrile. This method utilizes a regioselective

bromination followed by heterocycle formation with hydrazine to yield the desired product.^[3] An initial attempt to produce this compound by first forming the 3-aminoindazole ring followed by bromination was unsuccessful, leading to an undesired regioisomer as the major product.^[3] This underscores the importance of the sequence of synthetic steps in achieving the desired substitution pattern on the indazole core.

General Synthesis of Bromo-Indazole Derivatives:

Other synthetic strategies for bromo-indazole derivatives often involve multi-step processes. For instance, the synthesis of 7-bromo-1H-indazole can be achieved from 7-aminoindazole via a Sandmeyer-type reaction involving diazotization with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt with cuprous bromide.

The varied synthetic pathways to achieve different substitution patterns of bromine and amine groups on the indazole scaffold indicate that the electronic nature of the substituents and the reaction conditions play a crucial role in determining the final product. The development of efficient and regioselective synthetic methods is a key area of research for expanding the chemical space of bromo-indazol-amine derivatives for drug discovery.

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